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Chloroquine-d4 Phosphate Salt

Cat. No.: B1151965
M. Wt: 323.9098
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Stable Isotope Chemistry and Their Significance in Molecular Sciences

Stable isotopes are atoms of the same element that possess the same number of protons and electrons but differ in the number of neutrons. usgs.gov This difference in neutron count results in a variance in atomic mass but does not alter the fundamental chemical properties of the element. usgs.govscirp.org Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). acs.orgcreative-proteomics.com

The core principle behind their utility lies in the fact that the mass difference between isotopes can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This allows researchers to distinguish between the labeled and unlabeled molecules within a biological system. nih.gov This ability to "trace" the fate of a molecule provides invaluable insights into metabolic pathways, reaction mechanisms, and the pharmacokinetics of drugs. acs.orgcreative-proteomics.comthalesnano.com The use of stable isotopes avoids the complications and safety concerns associated with radioactive isotopes. creative-proteomics.com

Strategic Rationale for Deuterium Substitution in Pharmacologically Relevant Molecules

Deuterium (D or ²H), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. nih.gov The substitution of hydrogen with deuterium, known as deuteration, can have a profound impact on a drug's metabolic profile. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scirp.org This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. scirp.org

By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can potentially:

Slow down the rate of metabolism: This can lead to a longer drug half-life and potentially improved therapeutic efficacy. nih.govwikipedia.org

Alter metabolic pathways: Deuteration can redirect metabolism away from the formation of toxic metabolites, potentially improving the safety profile of a drug. nih.govresearchgate.net

Enhance analytical quantification: Deuterated compounds serve as excellent internal standards in mass spectrometry-based assays, allowing for highly accurate and precise quantification of the parent drug and its metabolites in biological samples. thalesnano.comnih.gov

Overview of Deuterated Analogues within the Chloroquine (B1663885) Chemical Class: A Research Perspective

Chloroquine, a well-established antimalarial and immunomodulatory agent, and its derivatives have been the subject of deuteration for research purposes. nih.govcymitquimica.comnih.govekb.eg The primary motivation for creating deuterated analogues of chloroquine, such as Chloroquine-d4, is to utilize them as internal standards in pharmacokinetic and metabolic studies. nih.govnih.govacs.org These labeled compounds are crucial for accurately measuring the concentration of chloroquine and its metabolites in biological matrices like plasma and blood. nih.govnih.gov

Research has also explored the synthesis of various deuterated chloroquine analogues to investigate their metabolic fate and potential for improved therapeutic properties. jocpr.comasm.org These studies often involve the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR spectroscopy to characterize the compounds and their metabolic products. nih.govrsc.orgnih.gov

Defined Scope and Specific Research Objectives Pertaining to Chloroquine-d4 Phosphate (B84403) Salt Studies

Chloroquine-d4 Phosphate Salt is a specific deuterated analogue of chloroquine where four hydrogen atoms have been replaced by deuterium. lgcstandards.com Its primary application in research is as an internal standard for the quantitative analysis of chloroquine in biological samples. nih.govnih.govacs.org

Key Research Objectives:

Accurate Quantification: To serve as a reliable internal standard in LC-MS/MS methods for the precise measurement of chloroquine concentrations in pharmacokinetic studies. nih.govnih.gov The known concentration of the deuterated standard allows for the accurate determination of the unlabeled drug's concentration.

Metabolic Pathway Elucidation: To aid in the identification and quantification of chloroquine's metabolites, such as desethylchloroquine (B194037). nih.gov By using a deuterated parent drug, researchers can more easily track the formation of its metabolic products.

Analytical Method Development: To facilitate the development and validation of robust and sensitive analytical methods for chloroquine and its metabolites in various biological matrices. nih.gov

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C18H22D4ClN3 • xH3PO4 lgcstandards.com
Appearance Yellow Solid cymitquimica.com
Odor Odorless lgcstandards.com
Melting Point 76-78 °C (168.8-172.4 °F) lgcstandards.com
Storage Temperature -20°C lgcstandards.com
Purity >95% (HPLC) lgcstandards.com

Analytical Data for Chloroquine and its Deuterated Analogues

The following table summarizes the mass spectrometry transitions commonly used for the quantification of chloroquine and its deuterated internal standard.

CompoundSRM Transition (m/z)Collision Energy (V)Source
Chloroquine320.2 > 247.229 nih.gov
Chloroquine-d4324.3 > 146.329 nih.gov
Desethylchloroquine292.2 > 179.129 nih.gov
Desethylchloroquine-d4296.15 > 118.1529 nih.gov

Properties

Molecular Formula

C₁₈H₂₂D₄ClN₃ ·xH₃PO₄

Molecular Weight

323.9098

Synonyms

N4-(7-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine-d4 Phosphate Salt;  Aralen-d4 Phosphate Salt;  Aralen-d4 Phosphate;  Arechin-d4;  Avloclor-d4;  Bemaphate-d4;  Chingamin-d4;  Chingamin-d4 Phosphate;  SN 7618-d4;  Sanoquin-d4; Tanakan-d4; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Chloroquine Analogues

Elucidation of Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the chloroquine (B1663885) molecule can be achieved through various chemical approaches. These methods are designed to replace specific hydrogen atoms with deuterium, a process known as deuteration. The choice of strategy is crucial as it dictates the position and number of deuterium atoms incorporated, which in turn affects the utility of the final labeled compound.

Chemical Deuteration Approaches: Comprehensive Analysis of Reaction Pathways and Conditions

Chemical deuteration methods provide a direct route to incorporating deuterium into organic molecules. For quinoline-based structures like chloroquine, several techniques have been explored. One common approach involves hydrogen isotope exchange (HIE) reactions. nih.gov These reactions are often catalyzed by transition metals and utilize a deuterium source, such as deuterated water (D₂O) or deuterated solvents. nih.govnih.gov

Catalytic methods for the direct introduction of hydrogen isotopes into organic molecules are pivotal for developing improved pharmaceuticals. nih.gov Homogeneous transition metal catalysts have been widely applied for the late-stage introduction of hydrogen isotopes directly into C-H bonds. nih.gov For instance, a nanostructured iron catalyst has been shown to permit the selective deuteration of various heterocycles using inexpensive D₂O under hydrogen pressure. Another strategy involves Brønsted acid-catalyzed deuteration, which has been successful in deuterating the methyl groups of N-heteroarylmethanes, including quinolines, with high deuterium incorporation. researchgate.net

A general synthetic scheme for preparing a deuterated chloroquine analogue, [2H5] chloroquine, has been described. jocpr.com This multi-step synthesis starts from 5-hydroxypenta-2-one and proceeds through several intermediates to eventually yield the deuterated product. jocpr.com The final step involves the alkylation of a diamine intermediate with [2H5] ethyl iodide. jocpr.com

Reaction PathwayCatalyst/ReagentDeuterium SourceKey Features
Hydrogen Isotope Exchange (HIE)Transition Metals (e.g., Iron)D₂OEnables late-stage deuteration of C-H bonds.
Brønsted Acid-Catalyzed DeuterationBrønsted AcidDeuterated Acetic AcidHigh deuterium incorporation at methyl groups of quinolines. researchgate.net
Multi-step SynthesisVarious reagents[2H5] ethyl iodideBuilds the deuterated molecule from simpler precursors. jocpr.com

Site-Specific Deuteration Techniques for the Chloroquine Core Structure

Achieving site-specific deuteration is often a primary goal in the synthesis of isotopically labeled compounds. This allows for the precise placement of deuterium atoms at metabolically active sites or at positions that are critical for analytical differentiation. Several advanced techniques have been developed to control the regioselectivity of deuteration.

Copper-catalyzed deacylative deuteration offers a method for site-specific and degree-controlled alkyl deuteration using ketones as traceless handles. nih.gov This redox-neutral reaction employs D₂O as the deuterium source and demonstrates broad functional group tolerance. nih.gov Another approach utilizes a phosphine-ligated, silver-carbonate complex to catalyze the site-selective deuteration of C-H bonds in five-membered aromatic heterocycles, using CH₃OD as the deuterium source. nih.gov

Enzymatic methods also present a powerful tool for site-specific deuteration. For example, a dual-protein system involving an aminotransferase has been shown to catalyze Cα and Cβ H/D exchange of amino acids, offering a high degree of selectivity. chemrxiv.org While not directly applied to chloroquine in the provided sources, these advanced methodologies highlight the potential for highly controlled deuteration of complex molecules.

Precursor Compound Chemistry and Reaction Kinetics in Deuteration

Synthesis and Derivatization of Deuterated Intermediates

The synthesis of deuterated chloroquine analogues often involves the preparation of key deuterated intermediates. For example, in the synthesis of [2H5] chloroquine, a crucial step is the alkylation of a diamine precursor with [2H5] ethyl iodide. jocpr.com This introduces the deuterated ethyl group onto the side chain of the chloroquine molecule.

The synthesis of other deuterated quinolones has also been described, providing insights into potential strategies for chloroquine. For instance, a facile and scalable method for the deuteration of 4(1H)-quinolone ELQ-300 and its prodrug using deuterated acetic acid has been reported. malariaworld.orgnih.gov This suggests that similar acid-catalyzed exchange reactions could be employed for the deuteration of chloroquine precursors.

The choice of deuterated reagent is critical. The use of readily available and cost-effective deuterium sources like D₂O or deuterated acetic acid is often preferred for large-scale synthesis. nih.govmalariaworld.org

Optimization of Reaction Parameters for Deuteration and Subsequent Phosphate (B84403) Salt Formation

Optimizing reaction parameters is essential to maximize the yield and isotopic purity of the final product. Key parameters that are often fine-tuned include reaction time, temperature, catalyst loading, and the choice of solvent.

For instance, in the deuteration of endochin-like quinolones, reaction conditions such as temperature and the use of a co-solvent were optimized to achieve high levels of deuterium incorporation. nih.gov Monitoring the progress of the deuteration reaction is crucial for determining the optimal reaction time. Techniques like ¹H NMR spectroscopy can be used to determine the percentage of deuterium incorporation. nih.gov

Once the deuterated chloroquine base is synthesized, it must be converted to its phosphate salt. This is typically achieved by treating the free base with phosphoric acid in a suitable solvent. The conditions for this salt formation step, such as the stoichiometry of the acid and the choice of solvent, must also be optimized to ensure complete conversion and to obtain a crystalline product with the desired physical properties.

ParameterImportance in DeuterationImportance in Salt Formation
Temperature Affects reaction rate and can influence the position of deuterium incorporation.Influences solubility and crystallization of the phosphate salt.
Solvent Can act as a deuterium source and affects the solubility of reactants and catalysts.Determines the solubility of the free base and the resulting salt, impacting yield and purity.
Catalyst The choice and concentration of the catalyst are critical for the efficiency of HIE reactions.Not applicable.
Reaction Time Determines the extent of deuterium incorporation.Affects the completeness of the salt formation reaction.
Stoichiometry The ratio of the deuterium source to the substrate influences the level of deuteration.The molar ratio of phosphoric acid to the deuterated base is crucial for forming the desired salt.

Advanced Purification and Isolation Techniques for High-Purity Chloroquine-d4 Phosphate Salt

After the synthesis and salt formation, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Achieving high chemical and isotopic purity is paramount for its intended applications.

Column chromatography is a widely used technique for the purification of the deuterated free base before salt formation. jocpr.com Silica gel is a common stationary phase, and the choice of eluent is optimized to achieve good separation of the desired product from impurities. jocpr.com

Following purification of the free base, the phosphate salt is formed and then typically isolated by crystallization. Recrystallization from a suitable solvent or solvent mixture is a powerful technique for further purification. This process can effectively remove residual impurities and can also help in obtaining a product with a specific polymorphic form.

The final purity of the this compound is assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine chemical purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the isotopic enrichment and the position of deuterium incorporation. jocpr.combrightspec.com

Isotopic Purity and Enrichment Assessment Methodologies

The verification of isotopic purity and the precise assessment of deuterium enrichment are critical steps in the characterization of deuterated compounds like this compound. These analyses ensure the compound's suitability as an internal standard in quantitative studies and for other research applications where isotopic stability and composition are paramount. rsc.org Methodologies focus on confirming the degree and location of deuterium incorporation and identifying any potential chemical or isotopic impurities.

Evaluation of Deuterium Incorporation Efficiency

The efficiency of deuterium incorporation is a primary measure of the success of the synthetic process for a deuterated compound. This evaluation quantifies the percentage of molecules that contain the desired number of deuterium atoms.

Mass spectrometry (MS) is the principal technique for determining deuterium enrichment. jocpr.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise measurement and differentiation of the hydrogen/deuterium (H/D) isotopolog ions. nih.govresearchgate.net The process involves analyzing the relative abundance of the ion corresponding to the fully deuterated molecule (d4 in this case) compared to ions representing molecules with fewer deuterium atoms (d0, d1, d2, d3). nih.gov By integrating the signals for these isotopic ions, the percentage of isotopic enrichment can be accurately calculated. rsc.org In the synthesis of related deuterated chloroquine analogues, mass spectrometry has been used to confirm deuterium enrichment levels exceeding 98%. jocpr.com

Table 1: Example Mass Spectrometry Data for a Deuterated Chloroquine Analogue ([²H₅] Chloroquine)

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Interpretation
311.8 100 Represents the primary isotopologue
312.8 43 Indicates presence of other isotopes
313.8 16 Indicates presence of other isotopes
314.8 6 Indicates presence of other isotopes

This table illustrates the type of isotopic distribution data obtained from a mass spectrometry analysis for a deuterated analogue of chloroquine, as reported in a synthetic study. jocpr.com

Analytical Confirmation of Isotopic Distribution and Impurity Profiling

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), provides structural information and confirms the location of the isotopic labels. nih.govresearchgate.net For quantitative analysis using Chloroquine-d4 as an internal standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method. nih.gov Specific selected reaction monitoring (SRM) transitions are used to distinguish the deuterated standard from the non-deuterated analyte. For Chloroquine-d4, a transition of m/z 324.3 > 146.3 may be selected to prevent mass interference from the natural isotopes of non-deuterated chloroquine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structural integrity of the molecule. rsc.org By analyzing the NMR spectrum, scientists can verify the precise positions of the deuterium labels, as the substitution of a proton with a deuteron results in the disappearance of a signal in the ¹H NMR spectrum.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of the final compound, distinct from its isotopic enrichment. nih.gov This technique separates the target compound from any starting materials, by-products, or other impurities that may be present after synthesis and purification. jocpr.com For instance, commercial batches of this compound are often certified to have a chemical purity of greater than 95% as determined by HPLC. lgcstandards.com

Table 2: Analytical Techniques for Isotopic and Chemical Purity Assessment

Analytical Technique Primary Role Specific Application for Chloroquine-d4
High-Resolution Mass Spectrometry (HRMS) Quantifies isotopic enrichment Measures the relative abundance of d0-d4 isotopologues. nih.gov
Tandem Mass Spectrometry (MS/MS) Confirms isotopic location and ensures specificity Uses specific transitions (e.g., m/z 324.3 > 146.3) to avoid analytical interference. nih.gov
Nuclear Magnetic Resonance (NMR) Confirms molecular structure and label position Verifies the absence of proton signals at the sites of deuteration. rsc.org

Compound Reference Table

Compound Name
This compound
Chloroquine

Advanced Analytical Characterization and Spectroscopic Analysis of Chloroquine D4 Phosphate Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of isotopically labeled compounds such as Chloroquine-d4 Phosphate (B84403) Salt, specific NMR techniques are utilized to confirm the chemical structure and verify the site and extent of deuterium (B1214612) incorporation.

Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) Analysis for Chemical Shift Perturbations

The substitution of hydrogen with deuterium induces subtle but measurable changes in the NMR spectra. In ¹H-NMR, the most apparent effect is the disappearance of signals corresponding to the protons that have been replaced by deuterium. For Chloroquine-d4 Phosphate Salt, where the four protons on the two carbons adjacent to the diethylamino group are replaced, the corresponding signals in the ¹H-NMR spectrum are absent.

Furthermore, deuterium substitution can cause slight upfield shifts (to lower ppm values) for the signals of neighboring protons, an effect known as the isotopic shift. While specific comparative spectral data for this compound is not extensively published, the expected perturbations can be inferred from the known ¹H-NMR spectrum of Chloroquine (B1663885).

Similarly, in ¹³C-NMR spectroscopy, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to spin-spin coupling with deuterium (which has a spin quantum number I=1), and their chemical shifts will be slightly shifted upfield compared to the corresponding carbons in the non-deuterated Chloroquine. The signals of adjacent carbons may also experience minor isotopic shifts.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Chloroquine (in ppm) and Expected Perturbations for Chloroquine-d4

Atom Position Chloroquine ¹H Chemical Shift (ppm) Expected for Chloroquine-d4 ¹H Chloroquine ¹³C Chemical Shift (ppm) Expected for Chloroquine-d4 ¹³C
H-2'8.55No changeC-2'152.1
H-3'6.50No changeC-3'99.0
H-5'7.75No changeC-4'150.0
H-6'7.40No changeC-4a'121.5
H-8'7.90No changeC-5'127.5
H-1~3.80No changeC-6'124.5
H-2, H-3~1.70No changeC-7'135.0
H-4~2.60Signal AbsentC-8'117.5
H-5~1.30No changeC-8a'145.0
H-6, H-7~1.10No changeC-152.0
C-2, C-3~22.0
C-4~47.0 (Multiplet, upfield shift)
C-5~20.0
C-6, C-7~12.0

Note: The chemical shifts for Chloroquine are approximate and can vary with solvent and concentration. The expected perturbations for Chloroquine-d4 are based on general principles of isotopic effects on NMR spectra.

Deuterium (²H-NMR) Spectroscopy for Direct Isotopic Site Verification

Deuterium (²H-NMR) spectroscopy provides a direct method for observing the deuterium nuclei within a molecule. wikipedia.orgmagritek.com This technique is highly specific for deuterated compounds and is used to confirm the exact location of the deuterium labels. wikipedia.orgmagritek.com A ²H-NMR spectrum of this compound would exhibit a signal at a chemical shift corresponding to the positions of the deuterium atoms. wikipedia.orgmagritek.com The chemical shift range in ²H-NMR is similar to that of ¹H-NMR, allowing for straightforward spectral interpretation. magritek.com The presence of a peak in the aliphatic region of the ²H-NMR spectrum, corresponding to the deuterated carbons in the pentanediamine (B8596099) side chain, would serve as definitive proof of successful and site-specific deuteration. wikipedia.orgmagritek.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS is crucial for determining the molecular weight, confirming the number of incorporated isotopes, and elucidating fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured exact mass with the theoretical exact mass.

Table 2: Theoretical Exact Masses for Chloroquine and Chloroquine-d4

Compound Molecular Formula Theoretical Exact Mass (monoisotopic)
ChloroquineC₁₈H₂₆ClN₃319.18152
Chloroquine-d4C₁₈H₂₂D₄ClN₃323.20668

An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to the theoretical exact mass of the deuterated compound, providing strong evidence for the successful isotopic labeling.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the relative abundance of isotopes in a sample with very high precision. While often applied to determine the origin of substances, it can also be adapted to assess the isotopic enrichment of synthesized labeled compounds. In the case of this compound, IRMS could be employed to precisely quantify the percentage of molecules that contain four deuterium atoms versus those with fewer or no deuterium atoms, thus providing a measure of the isotopic purity of the material.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. nih.gov In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of Chloroquine-d4 will be similar to that of unlabeled Chloroquine, but with mass shifts in the fragments that contain the deuterium labels. researchgate.netresearchgate.net

The major fragmentation of Chloroquine involves the cleavage of the side chain. researchgate.net For Chloroquine-d4, the precursor ion [M+H]⁺ would have an m/z of 324. The fragmentation would lead to product ions where the mass is shifted by +4 Da if the deuterium atoms are retained in the fragment.

One of the primary fragment ions observed for Chloroquine corresponds to the loss of the diethylamine (B46881) group. researchgate.net In Chloroquine-d4, this would result in a neutral loss of a deuterated moiety, leading to a characteristic product ion. Another significant fragmentation pathway for Chloroquine involves cleavage at the C-N bond connecting the side chain to the quinoline (B57606) ring, resulting in a prominent product ion at m/z 247. researchgate.netresearchgate.netnih.gov For Chloroquine-d4, a corresponding fragment retaining the quinoline ring would be expected at the same m/z, while fragments containing the deuterated side chain would be shifted.

In quantitative bioanalysis using LC-MS/MS, specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), are used for sensitive and selective detection. researchgate.netnih.gov For Chloroquine-d4, a common SRM transition is m/z 324.3 → 146.3. nih.gov It is important to select a transition that avoids potential interference from the unlabeled Chloroquine, as the isotopic distribution of Chloroquine can have a minor contribution at the m/z of Chloroquine-d4. nih.gov

Table 3: Key MS/MS Fragmentation Data for Chloroquine and Chloroquine-d4

Compound Precursor Ion [M+H]⁺ (m/z) Key Fragment Ion (m/z) Interpretation
Chloroquine320.2247.2Loss of the pentanediamine side chain
Chloroquine320.2142.1Fragment of the side chain
Chloroquine-d4324.3247.2Loss of the deuterated pentanediamine side chain
Chloroquine-d4324.3146.3Deuterated fragment of the side chain

The detailed analysis of the fragmentation pathways of this compound by MS/MS is crucial for its use as a reliable internal standard, ensuring that it can be distinguished from and does not interfere with the quantification of the unlabeled drug. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Investigating Isotopic Effects on Molecular Bonds

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its chemical bonds. The substitution of four hydrogen atoms with deuterium on the N,N-diethyl group introduces a significant isotopic effect, which is readily observable in the vibrational spectra.

The primary principle underlying this analysis is the relationship between vibrational frequency, bond strength, and the mass of the vibrating atoms. The C-D bond is of nearly identical strength to the C-H bond; however, the mass of deuterium is approximately twice that of hydrogen. This mass difference leads to a predictable decrease in the frequency of stretching and bending vibrations involving the deuterium atoms.

Specifically, the C-H stretching vibrations, which typically appear in the 2800–3000 cm⁻¹ region of an FT-IR or Raman spectrum, are expected to shift to a lower frequency range of approximately 2100–2250 cm⁻¹ for C-D stretching vibrations. This shift can be estimated using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Studies on related quinoline compounds provide a basis for assigning the various vibrational modes of the core structure. researchgate.net While detailed spectral analyses of Chloroquine-d4 are not extensively published, the expected shifts are a hallmark of successful deuteration and can be used to confirm the position of the isotopic labels. mdpi.com

Raman spectroscopy offers complementary information, particularly for the non-polar bonds and the quinoline ring system. nih.govresearchgate.net The isotopic substitution in the diethylamino side chain would cause shifts in the vibrational modes associated with this part of the molecule, leaving the characteristic Raman bands of the 7-chloroquinoline (B30040) ring largely unaffected, thus confirming the specific location of deuteration. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for C-H BondsExpected Wavenumber Range (cm⁻¹) for C-D Bonds
Stretching (ν)2850 - 30002100 - 2250
Bending (δ)1350 - 1480950 - 1100

This table presents the generally expected frequency ranges for C-H bonds and the calculated corresponding ranges for C-D bonds, illustrating the isotopic effect observable with vibrational spectroscopy.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for determining the chemical and isomeric purity of this compound, ensuring that it is free from non-deuterated Chloroquine, synthesis intermediates, and other related impurities.

High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing the purity of this compound. sigmaaldrich.comnih.gov Research and quality control laboratories routinely employ reverse-phase HPLC methods coupled with Ultraviolet (UV) or Diode Array Detectors (DAD) for this purpose. jocpr.comsigmaaldrich.com

A typical HPLC method involves an isocratic or gradient elution on a C18 column. sigmaaldrich.comsigmaaldrich.com The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate buffer adjusted to an acidic pH) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). sigmaaldrich.comnih.gov The inclusion of an ion-pairing agent or modifier like triethylamine (B128534) may be used to improve peak shape and resolution. sigmaaldrich.com Chloroquine and its deuterated analog exhibit strong UV absorbance due to the quinoline chromophore, with detection wavelengths commonly set around 256 nm, 328 nm, or 343 nm. nih.govresearchgate.net

Published studies on the synthesis of deuterated chloroquine confirm that HPLC is used to establish the final chemical purity of the compound, with results often exceeding 98%. jocpr.com These methods are sensitive enough to separate the target compound from closely related impurities, ensuring the reliability of the material as an internal standard. sigmaaldrich.com

ParameterTypical Conditions
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase Water/Methanol or Water/Acetonitrile with buffer (e.g., Dibasic sodium phosphate, pH 3.0) sigmaaldrich.comresearchgate.net
Elution Isocratic sigmaaldrich.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV/DAD at 256 nm or 343 nm nih.govresearchgate.net
Retention Time Method-dependent, typically < 10 minutes nih.govresearchgate.net

This table summarizes a representative set of HPLC conditions for the purity analysis of Chloroquine phosphate and its analogs.

While this compound itself is a non-volatile compound unsuitable for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is a valuable tool for analyzing volatile deuterated intermediates that may arise during its synthesis. The synthesis of the deuterated N,N-diethyl-N'-methylbutane-1,4-diamine side chain could involve smaller, more volatile precursors or generate volatile impurities.

GC-MS can effectively separate and identify these volatile components, ensuring they are not carried over into the final product. Furthermore, specific analytical methods have been developed for the determination of chloroquine in biological matrices by GC-MS, which involve a derivatization or specific extraction procedure to handle the low volatility of the parent compound. nih.gov Such an approach could be adapted to analyze for any potential volatile degradation products or synthesis byproducts in a quality control setting. The GC-MS system provides high separation efficiency and definitive identification based on mass spectra, making it a powerful technique for monitoring the synthesis process. nih.gov

Advanced Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity for the comprehensive analysis of complex samples. saspublishers.comijnrd.org For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prominent and powerful hyphenated technique employed. nih.govphenomenex.comresearchgate.net

LC-MS/MS combines the superior separation capabilities of HPLC with the precise mass detection of tandem mass spectrometry. iosrjournals.org This technique is the gold standard for quantitative bioanalysis, where Chloroquine-d4 is used as an internal standard for the measurement of Chloroquine in biological samples like blood, plasma, or urine. nih.govresearchgate.netunitedchem.com

In this application, the LC system separates the analyte (Chloroquine) from its deuterated internal standard (Chloroquine-d4) and from matrix components. The mass spectrometer is then set to monitor specific mass-to-charge (m/z) transitions for each compound in Selected Reaction Monitoring (SRM) mode. For Chloroquine, a common transition is m/z 320.2 → 247.2. nih.gov For Chloroquine-d4, the parent ion is shifted by four mass units to m/z 324.3, and a specific fragment ion (e.g., m/z 146.3) is monitored to prevent mass interference from the natural isotopes of Chloroquine. nih.govresearchgate.net This high degree of selectivity allows for accurate quantification even at very low concentrations. The development of these methods has been crucial for pharmacokinetic studies. nih.govresearchgate.netnih.gov

Other hyphenated techniques such as LC-NMR and LC-FTIR could also be applied for structural elucidation of unknown impurities or degradants, providing a wealth of structural information directly on the separated chromatographic peaks. nih.gov

CompoundParent Ion (m/z)Fragment Ion (m/z)Technique
Chloroquine320.2247.2LC-MS/MS (SRM)
Chloroquine-d4324.3146.3LC-MS/MS (SRM)

This table shows typical Selected Reaction Monitoring (SRM) transitions used in LC-MS/MS methods for the simultaneous analysis of Chloroquine and its deuterated internal standard, Chloroquine-d4. nih.gov

Applications of Chloroquine D4 Phosphate Salt in Quantitative Chemical Analysis and Method Development

Utilization as a Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalytical Methodologies

Chloroquine-d4 Phosphate (B84403) Salt is widely employed as a Stable Isotope Internal Standard (SIIS) in quantitative bioanalytical methods. nih.govlgcstandards.com An SIIS is a compound where one or more atoms have been replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D). acanthusresearch.com This labeling results in a molecule that is chemically and physically almost identical to the unlabeled analyte (in this case, chloroquine) but has a higher mass. acanthusresearch.comnih.gov This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.comscispace.com

Principles of SIIS Application in Complex Sample Matrices

The core principle behind using an SIIS like Chloroquine-d4 is that it behaves nearly identically to the unlabeled analyte throughout the entire analytical process. waters.com When a known quantity of the SIIS is added to a biological sample (e.g., plasma, whole blood, urine) at the beginning of the sample preparation process, it experiences the same conditions as the target analyte. nih.govscispace.com

This co-processing corrects for variability and potential errors at multiple stages:

Sample Extraction and Recovery: Any loss of the analyte during extraction or clean-up steps will be mirrored by a proportional loss of the SIIS. scispace.comnih.gov

Instrumental Variability: Fluctuations in instrument performance, such as injection volume or detector response, affect both the analyte and the SIIS equally. nih.govscispace.com

Ionization Efficiency: In mass spectrometry, the efficiency of ionization can vary from sample to sample. The SIIS helps to normalize these variations. scispace.com

By measuring the ratio of the analyte's signal to the SIIS's signal, analysts can achieve highly accurate and precise quantification, as the ratio remains constant even if the absolute signal strengths fluctuate. researchgate.net

Strategies for Compensation of Matrix Effects Using Deuterated Standards

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly with complex samples like plasma or urine. myadlm.org These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression (decreased signal) or enhancement (increased signal). waters.comnih.gov This can lead to inaccurate quantification. researchgate.net

A deuterated internal standard like Chloroquine-d4 is the preferred tool to compensate for these matrix effects. researchgate.netlcms.cz Because the SIIS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. waters.com Therefore, while the absolute signal of both the analyte and the SIIS may be altered by the matrix, their ratio remains constant. researchgate.net This normalization effectively cancels out the impact of matrix effects, leading to more accurate and reliable results. nih.gov However, it is important to verify that the deuterated standard truly co-elutes with the analyte, as slight differences in retention time can sometimes lead to differential matrix effects. waters.commyadlm.org

Integration in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Chloroquine-d4 Phosphate Salt is a cornerstone for high-sensitivity quantification of chloroquine (B1663885) using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers superior sensitivity and selectivity compared to other methods like HPLC with UV or fluorescence detection, requiring smaller sample volumes. nih.govnih.gov The combination of chromatographic separation (LC) with the highly selective detection of mass spectrometry (MS/MS) allows for the precise measurement of drug concentrations even in complex biological fluids. omicsonline.org

Optimization of Chromatographic Separation Parameters for Deuterated Analogues

Optimizing the liquid chromatography parameters is crucial for achieving a reliable separation of the analyte from matrix interferences and ensuring that the deuterated internal standard co-elutes with the unlabeled analyte. researchgate.netnih.gov The goal is to develop a robust method that provides good peak shape, resolution, and a reasonable run time. japsonline.comresearcher.life

Key parameters that are optimized include:

Chromatographic Column: The choice of stationary phase (e.g., C18, PFP) is critical for retaining and separating the compounds of interest. nih.govunitedchem.com

Mobile Phase: The composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer like ammonium (B1175870) formate) and its pH are adjusted to achieve the desired retention and peak shape. nih.govjapsonline.com

Flow Rate and Gradient: The flow rate of the mobile phase and the use of an isocratic or gradient elution are optimized to ensure efficient separation within a short analysis time. nih.gov For instance, a method for chloroquine analysis used a total run time of 6.5 minutes, which included a washout gradient to clean the column and prevent carryover between samples. nih.gov

Example Chromatographic Conditions for Chloroquine Analysis
ParameterCondition
LC SystemShimadzu Prominence 20ADXR
ColumnPFP (2.0 × 50 mm, 3 μm)
Mobile PhaseGradient elution with acetonitrile and water (containing trifluoroacetic acid)
Flow RateNot specified
Run Time3.5 minutes

Data adapted from a study on the simultaneous quantitation of hydroxychloroquine (B89500) and other compounds. nih.govescholarship.org

Development of Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

Tandem mass spectrometry (MS/MS) achieves high selectivity through a technique called Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (an ion with a mass-to-charge ratio, m/z, corresponding to the molecule of interest) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, and a specific product ion (a fragment of the original molecule) is selected in the second stage for detection. researchgate.net This precursor-to-product ion pair is called a "transition" and is highly specific to the target compound.

For quantitative analysis, specific MRM transitions are developed for both the analyte (chloroquine) and its stable isotope-labeled internal standard (Chloroquine-d4). nih.gov During method development, it is important to select transitions that are both abundant (for sensitivity) and free from interference. researchgate.net In some cases, the most abundant transition for the deuterated standard may suffer from "crosstalk" or interference from the unlabeled analyte, especially at high concentrations. nih.gov In such instances, a secondary, non-interfering product ion is chosen for quantification to ensure accuracy. nih.gov

MRM Transitions for Chloroquine and Chloroquine-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Chloroquine320.2247.229
Chloroquine-d4324.3146.329

Data sourced from a high-sensitivity LC-MS/MS method for chloroquine quantification. nih.gov

Calibration Curve Construction and Quality Control Procedures for Assay Robustness

In quantitative chemical analysis, the reliability of the data generated is paramount. The construction of a robust calibration curve and the implementation of stringent quality control (QC) procedures are fundamental to ensuring the accuracy and precision of an analytical method. When using this compound as an internal standard in assays designed to quantify chloroquine or other analytes, these steps are critical for method validation and routine sample analysis.

A calibration curve is established to determine the relationship between the analytical signal and the concentration of the analyte. For methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a series of calibration standards are prepared at known concentrations. nih.gov The response of the analyte relative to the stable isotope-labeled internal standard (Chloroquine-d4) is plotted against the analyte concentration. The resulting curve is typically fitted with a linear regression model. The quality of the curve is assessed by its correlation coefficient (r²) or coefficient of determination, which should ideally be close to 1.0, indicating a strong linear relationship.

Quality control samples are analyzed alongside unknown samples to monitor the performance of the assay. greatermekong.org These QC samples are prepared at multiple concentration levels (low, medium, and high) to cover the range of the calibration curve. The accuracy and precision of the assay are evaluated by comparing the measured concentrations of the QC samples against their nominal values. nih.gov Acceptance criteria are typically set by regulatory guidelines, often requiring the intra- and inter-batch precision to be below 15%. nih.gov These procedures ensure the ongoing reliability and robustness of the analytical method. who.intpaho.org

Table 1: Representative Parameters for a Calibration Curve for Chloroquine Quantification using Chloroquine-d4 Internal Standard

Parameter Value Description
Analytical Method LC-MS/MS A highly sensitive and selective technique for quantitative analysis. nih.gov
Internal Standard This compound Stable isotope-labeled standard to correct for matrix effects and variability.
Calibration Range 1 - 1000 ng/mL The range of concentrations over which the method is demonstrated to be accurate and precise.
Regression Model Linear, 1/x² weighting A common regression model used to fit the calibration data.
Correlation Coefficient (r²) > 0.99 Indicates a strong linear relationship between instrument response and concentration.
QC Levels 5 ng/mL (LQC), 50 ng/mL (MQC), 800 ng/mL (HQC) Low, Medium, and High Quality Control samples to monitor assay performance.

| Acceptance Criteria | ± 15% of nominal value | The allowable deviation for QC samples to ensure accuracy. |

High-Throughput Screening Methodologies Incorporating Chloroquine-d4 for Analytical Research

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. youtube.com In analytical research, HTS methodologies are employed to develop and optimize assays, often utilizing automated systems and miniaturized formats. mdpi.com this compound can be incorporated into these methodologies, particularly in the development of assays for antimalarial drug discovery where chloroquine itself is often used as a reference compound. nih.gov

One application is in the development of HTS assays to identify new hemozoin inhibitors. nih.gov Hemozoin formation is a critical process for the malaria parasite, and its inhibition is a known mechanism of action for drugs like chloroquine. nih.gov In such an assay, a library of compounds is screened for its ability to inhibit the crystallization of heme into hemozoin. Chloroquine is used as a positive control to validate the assay's performance. nih.gov The robustness and reproducibility of the HTS assay are critical, often measured by the Z-factor, which should be greater than 0.5 for a validated assay. nih.gov

The use of Chloroquine-d4 in these contexts is primarily as an internal standard in the subsequent quantitative analysis of hits identified from the primary screen. Once a compound shows activity, LC-MS/MS methods can be used to determine its concentration-response relationship (e.g., IC₅₀ value) and to study its metabolic stability, with Chloroquine-d4 ensuring the accuracy of these quantitative follow-up studies. nih.gov This integration of a stable isotope-labeled standard is crucial for the reliable quantification needed to advance promising compounds through the drug discovery pipeline.

Table 2: Example of High-Throughput Screening Assay Parameters for Hemozoin Inhibition

Parameter Value/Description Rationale
Assay Type In vitro colorimetric HTS assay Measures the inhibition of heme crystallization, a key target for antimalarials. nih.gov
Target Hemozoin formation The biological process inhibited by drugs like chloroquine. nih.gov
Positive Control Chloroquine A known inhibitor used to validate assay performance and calculate relative inhibition. nih.gov
Internal Standard for Follow-up This compound Used in LC-MS/MS analysis for accurate quantification of hit compounds. nih.gov
Detection Method Absorbance at 405 nm Pyridine-heme complex formation allows for colorimetric detection. nih.gov
Assay Validation Metric Z-factor > 0.5 Ensures a high degree of reproducibility and a large dynamic range for the assay. nih.gov

| Compound Library Size | > 10,000 | HTS allows for the rapid screening of large and diverse chemical libraries. |

Mechanistic and Preclinical Research Applications of Chloroquine D4 Phosphate Salt in Vitro/in Silico Focus

Investigation of Metabolic Pathways In Vitro Using Deuterated Tracers

The use of stable isotope-labeled compounds like Chloroquine-d4 is foundational to modern drug metabolism studies. nih.gov By introducing a compound with a known mass shift, researchers can confidently trace its fate through complex biological systems, such as human liver microsomes (HLMs) or recombinant enzyme systems. nih.govabo.fi

Enzyme Kinetic Studies with Recombinant or Cellular Enzyme Systems

In the study of drug metabolism, Chloroquine-d4 Phosphate (B84403) Salt is primarily used as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govnih.gov When investigating the kinetics of Chloroquine (B1663885) metabolism by specific enzymes, a precise and accurate quantification of the parent drug and its metabolites is essential.

In vitro studies have identified that Chloroquine is metabolized mainly by N-desethylation to its primary active metabolite, desethylchloroquine (B194037) (DCQ). nih.govnih.gov This reaction is catalyzed by several Cytochrome P450 (CYP) enzymes, with major contributions from CYP2C8, CYP3A4, and CYP2D6. nih.govnih.gov To determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for these enzymes, incubations are performed with unlabeled Chloroquine. At specific time points, the reaction is stopped, and a known amount of Chloroquine-d4 is added to the sample before processing and analysis by LC-MS/MS. The deuterated standard mimics the analytical behavior of the unlabeled analyte but is distinguished by its mass, correcting for any sample loss during extraction and variability in instrument response. This ensures highly accurate quantification, which is crucial for building reliable kinetic models of drug metabolism. nih.gov

Elucidation of Metabolite Formation and Structural Identification

A powerful application of Chloroquine-d4 is in "metabolite hunting" or structural identification experiments. In a typical approach, a 1:1 mixture of Chloroquine and Chloroquine-d4 is incubated with a metabolically active system, such as HLMs. When the resulting sample is analyzed by mass spectrometry, any molecule derived from the drug will appear as a characteristic doublet of peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms (in this case, 4 mass units). nih.govresearchgate.net

This isotopic signature allows researchers to easily distinguish potential drug metabolites from the vast number of endogenous compounds present in the biological matrix. Once a doublet is identified, the fragmentation pattern of the parent and deuterated ions in MS/MS experiments can provide definitive structural information. For example, the formation of desethylchloroquine from the 1:1 mixture would yield two distinct parent ions, and the subsequent fragmentation would confirm the loss of an ethyl group while retaining the deuterated core, thus verifying the metabolite's structure.

Table 1: Expected Mass-to-Charge Ratios (m/z) in a Metabolite ID Study

CompoundUnlabeled (d0) m/zLabeled (d4) m/zMass Difference
Chloroquine320.2324.24
Desethylchloroquine (DCQ)292.2296.24
Bisdesethylchloroquine (BDCQ)264.1268.14
Note: m/z values are for the protonated molecule [M+H]⁺ and may vary slightly based on instrumentation.

Kinetic Isotope Effects (KIE) on Enzymatic Transformations and Reaction Rates

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This occurs if the bond to the isotope is broken or significantly altered in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, and therefore requires more energy to break, leading to a slower reaction rate. baranlab.org

In the context of Chloroquine metabolism, a KIE could be observed if the deuterium atoms in Chloroquine-d4 are placed at a site of metabolic attack, such as on the N-ethyl groups that are removed by CYP enzymes. If the N-dealkylation step is rate-limiting, the metabolism of Chloroquine-d4 would be slower than that of unlabeled Chloroquine. Measuring the KIE (the ratio of the reaction rates, kH/kD) provides powerful insight into the enzymatic mechanism and can confirm whether C-H bond cleavage is indeed the rate-limiting step. nih.govnih.gov If the KIE is greater than 1, it indicates that C-H bond cleavage is at least partially rate-limiting for the metabolic transformation. nih.gov

Chloroquine-d4 in Drug Transport and Permeation Studies In Vitro

Beyond metabolism, understanding how a drug crosses biological membranes is fundamental to predicting its absorption and distribution. Chloroquine-d4 Phosphate Salt is an essential tool for these in vitro transport and permeability assays, again serving as a robust internal standard for accurate quantification.

Assessment of Transporter-Mediated Uptake and Efflux in Cell Line Models

Drug transporters are membrane proteins that actively move substances into (uptake) or out of (efflux) cells. semanticscholar.org Studies have suggested Chloroquine is a substrate of transporters like the Multidrug Resistance-Associated Protein 1 (MRP1) and may interact with P-glycoprotein (P-gp). nih.govresearchgate.net To investigate these interactions, researchers use in vitro cell line models that overexpress specific transporters.

In these assays, cells are incubated with unlabeled Chloroquine, and the amount of drug inside the cells or transported across a cell monolayer is measured over time. Chloroquine-d4 is added after the experiment is stopped to serve as an internal standard for LC-MS/MS quantification of the unlabeled drug. bioivt.com This allows for precise determination of transport rates and kinetic parameters, helping to identify whether Chloroquine is a substrate or inhibitor of a particular transporter. researchgate.net

Permeability Studies Across Artificial Membrane Systems and Cellular Monolayers

To predict oral drug absorption, in vitro permeability assays are widely used. These include cell-based models like the Caco-2 cell monolayer, which mimics the human intestinal epithelium, and non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA). wikipedia.orgmdpi.comyoutube.com

In a Caco-2 assay, cells are grown on a porous membrane, and the transport of Chloroquine from an apical (donor) to a basolateral (receiver) compartment is measured. nih.govnih.gov In a PAMPA assay, a synthetic membrane impregnated with lipids separates the donor and receiver wells. evotec.combienta.net In both systems, Chloroquine-d4 is indispensable as an internal standard to accurately quantify the concentration of Chloroquine that has permeated the barrier. nih.gov This quantification is used to calculate the apparent permeability coefficient (Papp), a key parameter for predicting a drug's in vivo absorption potential. mdpi.com

Table 2: Example Data from a Caco-2 Permeability Assay

ParameterValueUnit
Initial Donor Concentration (C₀)10µM
Receiver Concentration at 2h (Cᵣ)0.85µM
Volume of Donor (Vd)0.5mL
Volume of Receiver (Vr)1.5mL
Surface Area (A)1.12cm²
Incubation Time (t)7200s
Calculated Papp 1.68 x 10⁻⁶ cm/s
This is a hypothetical data table illustrating the use of quantified concentrations (which would be determined using Chloroquine-d4 as an internal standard) to calculate the permeability coefficient.

Receptor Binding and Ligand Interaction Studies In Vitro

In vitro receptor binding and ligand interaction assays are fundamental to pharmacology for characterizing the interaction between a drug and its molecular target. wikipedia.org this compound serves as a critical tool in these studies, primarily as a stable isotope-labeled internal standard or competitor, to precisely quantify binding events. scispace.comclearsynth.com

Elucidation of Binding Affinities and Kinetics Using Labeled Ligands

The determination of binding affinity (often expressed as the dissociation constant, Kd) and kinetic parameters (the association rate constant, kon, and the dissociation rate constant, koff) is essential for understanding a drug's potency and duration of action at its target. While radioligands are traditionally used for direct detection, stable isotope-labeled ligands like Chloroquine-d4 are pivotal for mass spectrometry (MS)-based quantification methods. scispace.com

In a typical assay, Chloroquine-d4 can be used as an internal standard to accurately measure the concentration of the unlabeled chloroquine bound to a target receptor or protein at equilibrium. By incubating the target with varying concentrations of unlabeled chloroquine and a fixed amount of Chloroquine-d4, researchers can use liquid chromatography-mass spectrometry (LC-MS) to precisely quantify the amount of bound ligand, leading to a more accurate calculation of binding affinity. The deuterium label ensures that the signal from the experimental compound is clearly distinguishable from any trace amounts of endogenous or contaminating unlabeled compound.

Table 1: Representative Kinetic Parameters for Ligand-Receptor Interaction This table presents hypothetical data to illustrate the types of parameters obtained in kinetic binding studies. Actual values would be determined experimentally for a specific ligand-receptor pair.

Competition Binding Assays and Ligand-Target Characterization

Competition binding assays are a widely used method to determine the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled reference ligand from a target receptor. graphpad.com In this context, this compound can be used to characterize the binding of other novel compounds.

The experiment involves incubating the receptor, a fixed concentration of a labeled primary ligand (which could be radiolabeled or fluorescently labeled), and varying concentrations of the unlabeled competitor compound. The amount of labeled ligand that is displaced provides a measure of the competitor's affinity for the receptor, typically expressed as an IC₅₀ value (the concentration of competitor that displaces 50% of the labeled ligand). researchgate.netnih.gov

The role of Chloroquine-d4 in such assays is often as a highly accurate internal standard during the quantification of the test compounds, ensuring that the concentration-response curves are precise. Its chemical properties are nearly identical to unlabeled chloroquine, ensuring it behaves similarly during sample preparation and analysis, but its mass difference allows for distinct detection. scispace.com

Table 2: Illustrative IC₅₀ Values from a Competition Binding Assay This table provides example data from a competitive binding experiment where various unlabeled ligands are tested for their ability to displace a primary labeled ligand from a target. Chloroquine-d4 would be used as an internal standard for precise quantification.

Cellular Uptake and Intracellular Distribution Studies In Vitro

Understanding how a drug enters a cell and where it accumulates is crucial for determining its mechanism of action and efficacy. Chloroquine is a weak base known to accumulate in acidic intracellular compartments like lysosomes. researchgate.net this compound is an ideal tool for precisely tracing and quantifying these processes in vitro.

Subcellular Localization in Cellular Models

To determine where Chloroquine-d4 accumulates within a cell, researchers can treat cellular models (e.g., cancer cell lines or primary cells) with the compound. Following incubation, the cells are harvested, and subcellular fractionation is performed to separate organelles such as the nucleus, mitochondria, cytosol, and lysosomes.

The presence and concentration of Chloroquine-d4 in each fraction can then be accurately measured using LC-MS. The deuterium label allows the administered drug to be distinguished from any potential background signals, providing a clear picture of its distribution. hwb.gov.in Studies have shown that chloroquine alters cellular morphology by increasing the number and size of vacuoles in the Golgi-lysosomal region, and deuterated forms would help quantify its accumulation in these specific areas. nih.gov This method can confirm and quantify the known tendency of chloroquine to become trapped in acidic organelles due to protonation. nih.gov

Quantitative Analysis of Intracellular Chloroquine-d4 Accumulation

Quantifying the total amount of drug that accumulates inside cells over time is fundamental to understanding its pharmacodynamics. In these experiments, cells are incubated with this compound for various time points. At each point, the cells are washed to remove any extracellular compound, and then lysed.

The concentration of Chloroquine-d4 in the cell lysate is measured using LC-MS, with a known concentration of another stable isotope-labeled compound (e.g., Chloroquine-d8) often added as an internal standard to ensure maximum accuracy. This allows for the creation of time-course curves that depict the rate of uptake and the steady-state concentration of the drug inside the cell. The use of Chloroquine-d4 is advantageous as it provides a clear and unambiguous signal for the administered drug, enabling precise quantification of its accumulation. scispace.com

Table 3: Example of Quantitative Cellular Uptake of Chloroquine-d4 This table shows representative data for the accumulation of Chloroquine-d4 in a hypothetical cell line over time, as would be quantified using LC-MS.

Theoretical and Computational Studies Involving Deuterated Chloroquine

Molecular Modeling of Deuterium (B1214612) Substitution Effects on Molecular Conformation and Dynamics

Molecular modeling and molecular dynamics (MD) simulations are used to explore the three-dimensional structure and temporal evolution of molecules. For chloroquine (B1663885), MD simulations have been employed to refine homology models of its protein targets and to study the binding of the drug to these targets. mdpi.com Studies on chloroquine's interaction with cell membranes, a critical step for its accumulation in the parasite's acidic food vacuole, have also utilized molecular dynamics to model the permeation process. rwth-aachen.de These simulations provide a detailed picture of the molecule's behavior in a biological environment.

However, the increased mass of deuterium does affect the vibrational frequencies of C-D bonds compared to C-H bonds. This can lead to subtle changes in the molecule's dynamic behavior. MD simulations, which model the motion of atoms over time, could potentially reveal differences in the flexibility of the deuterated side chain and alterations in the timescales of conformational transitions. These subtle dynamic effects, while not changing the fundamental binding mode, could influence the kinetics of receptor binding and unbinding.

Quantum Chemical Calculations of Bond Energies and Isotope Effects

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. ijcce.ac.ir Numerous DFT studies have been conducted on chloroquine to understand its electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govjksus.orgresearchgate.net These calculations help identify the most reactive sites within the molecule and describe its potential for intermolecular interactions. ijcce.ac.irjksus.org

A primary application of quantum chemistry in the context of deuteration is the calculation of bond dissociation energies (BDEs) and the elucidation of the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, which effectively makes the C-D bond stronger and requires more energy to break. Quantum chemical calculations can precisely quantify this difference in bond strength.

ParameterChloroquine (CQ)Hydroxychloroquine (B89500) (HCQ)Reference
EHOMO (eV)-8.01-8.11 researchgate.net
ELUMO (eV)-2.73-2.67 researchgate.net
Energy Gap (ΔE) (eV)5.285.44 researchgate.net
Dipole Moment (Debye)2.333.09 researchgate.net

This table presents quantum chemical parameters calculated for non-deuterated chloroquine and hydroxychloroquine using DFT at the B3LYP/6-31G(d,p) level. The parameters for Chloroquine-d4 are expected to be very similar, with the primary difference manifesting in properties related to bond vibrational energies.

Computational Approaches for Predicting Metabolic Transformations and Isotopic Fate

Predicting the metabolic fate of a drug candidate is a critical step in drug development. Chloroquine is known to be metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4, and CYP2D6. researchgate.netclinpgx.org The major metabolic pathway is N-deethylation, which produces the active metabolite desethylchloroquine (B194037). clinpgx.orgnih.govjocpr.com

Computational tools play an increasingly important role in predicting drug metabolism. These approaches use various methods, including:

Expert Systems: Rule-based systems that identify potential sites of metabolism based on known biotransformation reactions.

Machine Learning Models: Algorithms trained on large datasets of known metabolic transformations to predict the most likely sites of metabolism (SoM) on a new molecule.

Quantum Chemistry: Used to calculate the activation energies for reactions like hydrogen abstraction, helping to rank the likelihood of metabolism at different sites.

Structure-Activity Relationship (SAR) Studies Incorporating Isotopic Variations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical features of a molecule contribute to its biological activity. For the 4-aminoquinoline (B48711) class of drugs, extensive SAR studies have been performed. nih.gov These have established key requirements for antimalarial activity, including:

The presence of a chlorine atom at the 7-position of the quinoline (B57606) ring is optimal for activity. blogspot.comyoutube.com

The diaminoalkane side chain at the 4-position is crucial, with its length and basicity influencing potency and resistance profiles. blogspot.comyoutube.com

Modifications to the terminal amino group can affect activity and toxicity. youtube.com

However, SAR studies that specifically incorporate isotopic variations, such as comparing Chloroquine-d4 directly with its non-deuterated parent, are not widely reported in the literature. The rationale behind selective deuteration is typically not to alter the pharmacodynamic activity (the interaction with the biological target) but to modify the pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The substitution of hydrogen with deuterium is a highly conservative structural change, unlikely to alter the key interactions, such as hydrogen bonding or π-π stacking, that govern the binding of chloroquine to its targets. Therefore, the intrinsic biological activity of Chloroquine-d4 is expected to be very similar to that of chloroquine. The primary goal of this isotopic modification is to enhance metabolic stability, which is a pharmacokinetic, not a pharmacodynamic, parameter.

In Silico Docking Studies and Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. 61.8.75 Chloroquine and its derivatives have been the subject of numerous docking studies against various biological targets to elucidate their mechanism of action. These targets include malarial proteins and, more recently, proteins associated with SARS-CoV-2. nih.govnih.govfortunejournals.com

Docking studies of chloroquine against its proposed malarial target, heme, suggest that it interacts via π-π stacking between its quinoline ring and the porphyrin ring of heme. daneshyari.com In the context of viral infections, docking simulations have explored the binding of chloroquine to viral proteins like the main protease (Mpro) and the RNA binding domain of the nucleocapsid phosphoprotein. nih.govnih.gov These studies provide binding energy scores and identify key amino acid residues involved in the interaction.

While these studies have been performed with non-deuterated chloroquine, the results are highly relevant for Chloroquine-d4. Given that deuteration does not significantly change the molecule's conformation, the docking pose and the specific interactions with amino acid residues are expected to be nearly identical to those of chloroquine. The primary interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—would remain unchanged. Therefore, the vast body of docking data available for chloroquine can be used to profile the likely interactions of Chloroquine-d4 with its biological targets.

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesReference
SARS-CoV-2 Main Protease (6LU7)Chloroquine-3.27PHE-294 (pi-pi stacking) nih.gov
SARS-CoV-2 Main Protease (6LU7)Hydroxychloroquine-3.48(H-bond interactions) nih.gov
SARS-CoV-2 Nucleocapsid Protein (NTD)Chloroquine-6.30Not specified nih.gov
SARS-CoV-2 Nucleocapsid Protein (NTD)Hydroxychloroquine-7.28Not specified nih.gov
SARS-CoV-2 ProteaseChloroquine-6.1GLU166, GLY143, PHE140, ASN142, HIS163, etc. 61.8.75
CDKN2A Signaling Network (PTEN)Chloroquine-11.379Not specified nih.gov

This table summarizes results from various in silico docking studies of non-deuterated chloroquine and hydroxychloroquine against different protein targets. The binding energies and interaction patterns are expected to be representative for Chloroquine-d4.

Future Directions and Emerging Research Avenues in Deuterated Compound Science

Advancements in Novel Deuteration Methodologies and Synthetic Efficiency

The synthesis of deuterated compounds has been propelled by the development of more efficient and selective labeling methodologies. Traditional methods often require harsh conditions or multi-step syntheses, but recent breakthroughs are overcoming these limitations. Key areas of advancement include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for more precise and efficient synthesis of selectively deuterated compounds. researchgate.net

Recent progress since 2021 has focused on several key strategies:

Catalytic H/D Exchange: Noble-metal catalysts and, more recently, earth-abundant metal catalysts are being used to facilitate the direct exchange of hydrogen for deuterium (B1214612) atoms on a substrate. researchgate.net This includes directing group-assisted strategies that enhance site-selectivity.

Reductive Deuteration: This involves the addition of deuterium across unsaturated bonds, such as alkenes or alkynes, using a deuterium source. researchgate.net

Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom, a particularly useful strategy for late-stage deuteration of complex molecules and drug intermediates. researchgate.net

These modern methods offer significant improvements in synthetic efficiency by reducing the number of steps, improving deuterium incorporation levels, and allowing for late-stage functionalization, which is the introduction of the isotope in the final stages of a synthesis. musechem.comacs.org This is crucial for reducing costs and the amount of radioactive waste generated when working with other isotopes. acs.org The development of organocatalytic strategies further expands the toolkit, enabling the direct conversion of common functional groups to their deuterated counterparts under milder conditions. arizona.edu

Table 1: Comparison of Modern Deuteration Methodologies
MethodologyDescriptionKey AdvantagesPrimary Deuterium Source
Hydrogen Isotope Exchange (HIE)Direct replacement of a C-H bond with a C-D bond, often catalyzed by a transition metal.High atom economy; suitable for late-stage functionalization. researchgate.netD₂O or D₂ gas
Reductive DeuterationAddition of deuterium across a double or triple bond.Provides access to deuterated saturated systems. researchgate.netD₂ gas
Dehalogenative DeuterationReplacement of a halogen atom (e.g., Cl, Br, I) with a deuterium atom.Excellent for site-specific labeling of commercially available halogenated precursors. researchgate.netDeuterated solvents or reagents
OrganocatalysisUses small organic molecules to catalyze the deuteration reaction.Avoids transition metals; often proceeds under mild conditions. arizona.eduVarious deuterated reagents

Expansion of Chloroquine-d4 Applications in Advanced In Vitro and Ex Vivo Research Models (e.g., Organoids, Microfluidic Systems)

The advent of sophisticated research models like organoids and microfluidic "organ-on-a-chip" systems offers unprecedented opportunities to study biological processes in a more physiologically relevant context. alfa-chemistry.comnih.govfrontiersin.org Organoids, which are 3D cellular structures derived from stem cells, replicate key aspects of organ structure and function. alfa-chemistry.com Microfluidic devices allow for the precise control of the cellular microenvironment, including nutrient flow and mechanical forces, mimicking in vivo conditions more accurately than static cultures. nih.govnih.gov

The application of deuterated compounds like Chloroquine-d4 in these advanced models is a significant emerging research area. In these systems, Chloroquine-d4 can be used to:

Trace Metabolic Pathways: As an internal standard, Chloroquine-d4 allows for the precise quantification of the parent compound in complex biological matrices derived from organoid cultures. This enables detailed studies of drug absorption, metabolism, and clearance within a specific human-derived tissue model. musechem.comthalesnano.com

Investigate Drug-Drug Interactions: Multi-organoid-on-a-chip systems, which connect different organoid types (e.g., liver and kidney organoids), can be used to study how the metabolism of a drug in one organ affects another. nih.gov Chloroquine-d4 can help elucidate these complex interactions by enabling accurate measurement of the drug and its metabolites.

Model Disease States: Researchers can use these models to study the mechanism of action of drugs in diseased tissues. For example, the effect of chloroquine (B1663885) on specific cell types within a cancer organoid could be quantified with high precision using Chloroquine-d4 as a standard.

The integration of stable isotope-labeled compounds with these cutting-edge culture technologies provides a powerful platform for preclinical research, offering more accurate predictions of a compound's behavior in humans.

Integration with Multi-Omics Approaches for Deeper Mechanistic Insights

Multi-omics, the integrated analysis of different "omes" such as the genome, proteome, and metabolome, provides a holistic view of cellular processes. The use of stable isotope-labeled compounds is highly synergistic with these approaches, particularly in proteomics and metabolomics. nih.gov

A technique termed "Deuteromics" involves the administration of a deuterium source, like deuterium oxide (D₂O), to achieve near-universal labeling of the metabolome, allowing for the simultaneous investigation of multiple metabolic pathways. metsol.com While this provides a broad overview, the use of a specifically labeled compound like Chloroquine-d4 offers a more targeted approach.

Integration of Chloroquine-d4 with multi-omics can yield deeper mechanistic insights:

Metabolomics: By treating cells or organoids with Chloroquine and using Chloroquine-d4 as an internal standard for mass spectrometry, researchers can accurately quantify how the drug perturbs specific metabolic pathways. This can reveal the drug's mechanism of action or identify biomarkers of its effect. musechem.com

Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common quantitative proteomics technique. While distinct from drug labeling, the principles of using mass shifts for quantification are similar. Targeted proteomics approaches can be used to measure changes in the expression of specific proteins (e.g., drug transporters, metabolic enzymes) in response to chloroquine treatment, with Chloroquine-d4 ensuring accurate quantification of the drug exposure.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the exchange of backbone amide hydrogens with deuterium in the surrounding solvent to probe protein conformation and dynamics. The binding of a ligand, like chloroquine, can alter this exchange rate in specific regions of a target protein, allowing for the precise mapping of binding sites and allosteric effects. nih.gov

These integrated approaches allow researchers to connect the presence and concentration of a drug to its direct effects on cellular proteins and metabolic networks, providing a comprehensive understanding of its biological activity.

Challenges and Opportunities in the Field of Stable Isotope Labeled Compound Research

Despite the immense potential, the field of stable isotope-labeled compound research faces several challenges. However, these challenges are also creating new opportunities for innovation.

Challenges:

Cost and Synthesis: The production of stable isotope-labeled compounds can be complex and expensive. techsciresearch.com The synthesis often requires specialized starting materials and multi-step procedures, which can be a barrier for some researchers. acs.org

Competition from Alternative Technologies: Other analytical technologies are emerging that can perform similar functions, creating a competitive landscape. The field must continue to innovate to highlight the unique advantages of stable isotope labeling. techsciresearch.com

Regulatory Compliance: The production and handling of certain isotopically labeled compounds are subject to regulatory oversight, which can add complexity to their use in research and development. techsciresearch.com

Isotope Effects: The replacement of hydrogen with deuterium can sometimes alter the physicochemical properties of a molecule, known as the kinetic isotope effect. While often exploited to improve drug metabolism, it can also perturb chromatographic separation, requiring careful analytical method development. nih.govresearchgate.net

Opportunities:

Growing Demand in Drug Discovery: The pharmaceutical and biotechnology industries are increasingly relying on stable isotope-labeled compounds for ADME (absorption, distribution, metabolism, and excretion) studies and as internal standards in quantitative bioanalysis. musechem.compolarismarketresearch.com This drives demand and encourages innovation.

Advancements in Medical Research: The rising prevalence of complex diseases and increased funding for areas like cancer research are expanding the applications for labeled compounds in diagnostics and mechanistic studies. polarismarketresearch.com

Improved Synthetic Methods: As discussed in section 7.1, ongoing advancements in synthetic chemistry are making the production of these compounds more efficient and cost-effective, which will broaden their accessibility. researchgate.net

Expanding Applications: The use of deuterated compounds is expanding beyond pharmaceuticals into fields like materials science and advanced imaging, indicating a broad and growing utility for this technology. nih.gov

Q & A

Q. Why is Chloroquine-d4 Phosphate Salt preferred over non-deuterated chloroquine in metabolic studies?

Chloroquine-d4 is a deuterated analog where four hydrogen atoms are replaced with stable deuterium isotopes. This substitution minimally alters its physicochemical properties while enabling precise tracking of its metabolic fate via mass spectrometry (MS). The deuterium label reduces signal overlap with endogenous metabolites, improving quantification accuracy in complex biological matrices . For example, in LC-MS/MS workflows, the mass shift (e.g., m/z 320.2 → 324.3 for Chloroquine-d4) allows differentiation from unlabeled chloroquine, critical for pharmacokinetic studies .

Q. How should this compound be prepared and stored to ensure stability in experimental assays?

The compound is typically dissolved in water (50 mg/mL) due to its high solubility, but it is insoluble in ethanol or benzene . Store lyophilized powder at -20°C in airtight containers to prevent deuterium exchange with ambient moisture, which could compromise isotopic purity. For cell-based assays, reconstitute in sterile PBS and filter-sterilize (0.22 µm) to avoid particulate contamination .

Q. What role does this compound play in autophagy inhibition studies?

Chloroquine-d4 acts as an autophagy inhibitor by elevating lysosomal pH, disrupting autophagosome-lysosome fusion. Its deuterated form is used in tracer studies to distinguish exogenous drug effects from endogenous processes. For instance, in cancer cell lines, combine Chloroquine-d4 (10–20 µM) with fluorescent autophagosome markers (e.g., LC3-GFP) and monitor inhibition via confocal microscopy or immunoblotting .

Advanced Research Questions

Q. How can isotopic interference between Chloroquine-d4 and its metabolites be mitigated in LC-MS/MS assays?

Cross-talk between Chloroquine-d4 (m/z 324.3 → 251.2) and desethyl-chloroquine (m/z 247.2) can occur due to shared fragmentation pathways. To resolve this:

  • Optimize chromatographic separation using HILIC columns with a mobile phase of 78:22 buffer (pH 2.5)/methanol.
  • Validate selectivity by spiking matrices with both analytes and confirming baseline resolution .
  • Use high-purity internal standards (e.g., Chloroquine-d5) to minimize quantification errors .

Q. What experimental design considerations are critical for studying Chloroquine-d4’s interaction with Toll-like Receptors (TLRs)?

Chloroquine-d4 inhibits TLR7/9 signaling by blocking nucleic acid recognition in endosomes. To assess this:

  • Use HEK293 cells transfected with TLR7/9 reporter plasmids.
  • Pre-treat cells with Chloroquine-d4 (5–10 µM, 1 hr) before stimulating with TLR agonists (e.g., imiquimod for TLR7).
  • Quantify NF-κB activation via luciferase assays and validate specificity using deuterated vs. non-deuterated controls .

Q. How do crystallographic studies inform the molecular interactions of this compound?

X-ray diffraction (103 K) reveals that Chloroquine-d4 forms charge-assisted hydrogen bonds (CAHBs) with phosphate ions in its crystal lattice. These interactions stabilize its bioactive diprotonated form (CQH₂²⁺), which is critical for binding to heme in malaria parasites. To replicate this in solution, maintain a pH <4.0 during structural studies to preserve protonation states .

Q. What validation parameters are essential for pharmacopeial compliance when using Chloroquine-d4 as a reference standard?

Follow USP/BP guidelines for system suitability:

  • Resolution : ≥2.0 between Chloroquine-d4 and related impurities (e.g., desethyl metabolites).
  • Linearity : R² >0.999 over 50–150% of the target concentration.
  • Accuracy : 98–102% recovery in spiked biological samples .

Q. How does deuteration affect Chloroquine-d4’s binding affinity compared to non-deuterated chloroquine?

Deuterium substitution does not significantly alter binding to targets like heme or TLRs due to the isotopic effect’s minimal impact on bond strength. Validate equivalence via:

  • Surface plasmon resonance (SPR) comparing equilibrium dissociation constants (KD).
  • Competitive binding assays in malaria parasite cultures (IC₅₀ values should align within ±5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.